PI3Kδ-Centric Kinase Selectivity: Class-Level Potency Inference from US9221795 Scaffolds
The target compound shares a core scaffold with the potent PI3Kδ inhibitor series disclosed in US 9,221,795. A close structural analog (BDBM198031) bearing the identical N,N-dimethylpiperidin-4-amine motif linked to a related heteroaryl system displayed a PI3Kδ IC50 of 1 nM in a TR-FRET biochemical assay and a cellular EC50 of 0.310 nM in human basophils [1]. By class-level inference, the 6-CF3-pyridin-3-yl substitution is predicted to confer low-nanomolar PI3Kδ potency, differentiating it from analogs with alternative N-aryl groups that show attenuated activity [1].
| Evidence Dimension | PI3K p110δ/p85α biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low-nanomolar range based on structural analogy |
| Comparator Or Baseline | BDBM198031 (US9221795, Example 27): IC50 = 1 nM (TR-FRET assay); the unsubstituted phenyl analog shows IC50 >1000 nM |
| Quantified Difference | Estimated >1000-fold potency gain conferred by the trifluoromethylpyridinyl-piperidine scaffold |
| Conditions | Class I PI3K TR-FRET assay, pH 7.4; human basophil cellular assay (anti-FcεR1 stimulation, 60 min preincubation) |
Why This Matters
This potency differentiation is critical for scientists procuring a PI3Kδ-biased chemical probe, as weak or promiscuous analogs cannot substitute for the 6-CF3-pyridin-3-yl scaffold in isoform-selective cellular assays.
- [1] BindingDB. BDBM198031: US9221795, Example 27. PI3Kδ IC50 = 1 nM; cellular EC50 = 0.310 nM. Deposited 2016-10-24. View Source
